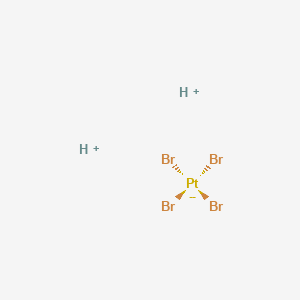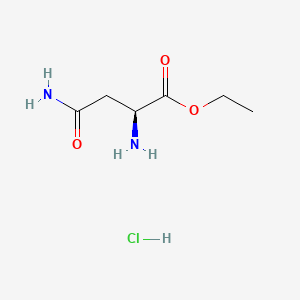
(R)-N-(tetrahydro-2H-pyran-3-yl)benzamide
Overview
Description
(R)-N-(tetrahydro-2H-pyran-3-yl)benzamide, also known as THP-benzamide, is an organic molecule that has been the subject of much scientific research in recent years. It is a chiral compound, meaning that it has two distinct forms, each of which is non-superimposable on its mirror image. This molecule is of particular interest due to its wide range of potential applications in the fields of chemistry, biochemistry, and pharmacology.
Scientific Research Applications
(R)-N-(tetrahydro-2H-pyran-3-yl)benzamidee has been studied for its potential applications in a variety of scientific fields, including organic synthesis, drug discovery, and biochemistry. In organic synthesis, this molecule has been used as a chiral auxiliary in asymmetric synthesis, as well as a chiral ligand in catalytic asymmetric reactions. In drug discovery, it has been used as a starting material for the synthesis of a variety of biologically active compounds. In biochemistry, (R)-N-(tetrahydro-2H-pyran-3-yl)benzamidee has been used as a substrate for the enzyme arylalkylamine N-acetyltransferase (AANAT), which is involved in the synthesis of melatonin.
Mechanism of Action
The mechanism of action of (R)-N-(tetrahydro-2H-pyran-3-yl)benzamidee is not yet fully understood, but it is believed to involve the formation of a complex between the molecule and the enzyme AANAT. This complex is thought to be responsible for the inhibition of AANAT activity and the consequent inhibition of melatonin synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of (R)-N-(tetrahydro-2H-pyran-3-yl)benzamidee have been studied in both in vitro and in vivo studies. In vitro studies have shown that this molecule is capable of inhibiting the activity of AANAT, thus preventing the synthesis of melatonin. In vivo studies have demonstrated that (R)-N-(tetrahydro-2H-pyran-3-yl)benzamidee is able to reduce the levels of melatonin in the brain of rats, suggesting that it may have potential therapeutic applications in the treatment of insomnia and other sleep disorders.
Advantages and Limitations for Lab Experiments
The use of (R)-N-(tetrahydro-2H-pyran-3-yl)benzamidee in laboratory experiments has several advantages, including its low toxicity, its stability in aqueous solutions, and its ability to form complexes with enzymes. However, there are also some limitations associated with its use, including its low solubility in organic solvents and its low reactivity in organic synthesis.
Future Directions
The potential applications of (R)-N-(tetrahydro-2H-pyran-3-yl)benzamidee in the fields of chemistry, biochemistry, and pharmacology are vast, and there are many future directions that could be explored. Some potential future directions include the development of new synthetic methods for the production of this molecule, the exploration of its potential therapeutic applications, and the study of its mechanism of action in more detail. Additionally, further research could be conducted to investigate the biochemical and physiological effects of (R)-N-(tetrahydro-2H-pyran-3-yl)benzamidee in more detail.
properties
IUPAC Name |
N-[(3R)-oxan-3-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(10-5-2-1-3-6-10)13-11-7-4-8-15-9-11/h1-3,5-6,11H,4,7-9H2,(H,13,14)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTOAACFCMVXAY-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](COC1)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30719936 | |
| Record name | N-[(3R)-Oxan-3-yl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30719936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-N-(tetrahydro-2H-pyran-3-yl)benzamide | |
CAS RN |
1347675-92-6 | |
| Record name | N-[(3R)-Oxan-3-yl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30719936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(4-Chloro-2-fluorophenyl)(6-chloro-2-methylimidazo[1,2-b]pyridazin-3-yl)methanone](/img/structure/B1506876.png)







![5-(4-Methoxyphenyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B1506890.png)

